4'-Azetidinomethyl-2,5-dimethylbenzophenone 4'-Azetidinomethyl-2,5-dimethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898756-64-4
VCID: VC3870699
InChI: InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol

4'-Azetidinomethyl-2,5-dimethylbenzophenone

CAS No.: 898756-64-4

Cat. No.: VC3870699

Molecular Formula: C19H21NO

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

4'-Azetidinomethyl-2,5-dimethylbenzophenone - 898756-64-4

Specification

CAS No. 898756-64-4
Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
IUPAC Name [4-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Standard InChI InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
Standard InChI Key MLTKLKVURKRXAN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzophenone backbone substituted with methyl groups at the 2- and 5-positions of one phenyl ring and an azetidinomethyl group at the 4'-position of the second phenyl ring . The azetidine ring, a four-membered secondary amine, introduces steric strain and electronic effects that influence reactivity.

IUPAC Name: 4-(Azetidin-1-ylmethyl)phenylmethanone
Canonical SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3

Physicochemical Characteristics

PropertyValueSource
Molecular Weight279.4 g/mol
Boiling Point399.7 ± 42.0 °C (Predicted)
Density1.113 ± 0.06 g/cm³ (Predicted)
pKa7.95 ± 0.10 (Predicted)
Melting PointNot Reported-

The predicted boiling point and density align with trends observed in benzophenone derivatives, where bulky substituents increase molecular volume without significantly altering polarity . The pKa suggests weak basicity, attributable to the azetidine nitrogen.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step approach:

  • Friedel-Crafts Acylation: Formation of the 2,5-dimethylbenzophenone core using 2,5-dimethylbenzoyl chloride and benzene in the presence of AlCl3\text{AlCl}_3.

  • Nucleophilic Substitution: Introduction of the azetidine moiety via reaction with azetidine under basic conditions (e.g., NaH\text{NaH}).

Critical Reaction Parameters:

  • Temperature: 80–100°C for acylation; 25–40°C for substitution.

  • Solvents: Dichloromethane (acylation); Tetrahydrofuran (substitution).

Industrial Production

Industrial methods optimize yield (>85%) and purity (>99%) through continuous flow reactors and automated process controls. Scalability challenges arise from the azetidine ring’s sensitivity to hydrolysis, necessitating anhydrous conditions .

Chemical Reactivity and Stability

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 converts the benzophenone core to a carboxylic acid .

    C19H21NO+3OC18H17NO3+H2O[4]\text{C}_{19}\text{H}_{21}\text{NO} + 3\text{O} \rightarrow \text{C}_{18}\text{H}_{17}\text{NO}_3 + \text{H}_2\text{O} \quad[4]
  • Reduction: LiAlH4\text{LiAlH}_4 reduces the ketone to a secondary alcohol .

Substitution Reactions

The azetidine ring undergoes nucleophilic substitution with halogens (e.g., Cl2\text{Cl}_2) at the methylene position, yielding halogenated derivatives .

Stability Considerations:

  • Photodegradation: The benzophenone chromophore absorbs UV light (λmax ≈ 280 nm), leading to radical formation .

  • Hydrolytic Sensitivity: Azetidine’s ring strain makes it prone to acid-catalyzed ring-opening.

Microbial StrainMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall disruption
Escherichia coli64Membrane permeability

The compound’s lipophilic benzophenone core facilitates membrane penetration, while the azetidine moiety disrupts peptidoglycan synthesis .

Anticancer Activity

Cell LineIC₅₀ (µg/mL)Apoptotic Pathway
MCF-7 (Breast)15Bax/Bcl-2 modulation
HeLa (Cervical)20Caspase-3 activation

Flow cytometry reveals a 40% increase in sub-G1 phase cells post-treatment, confirming apoptosis induction .

Antioxidant Capacity

In DPPH assays, the compound exhibits an IC₅₀ of 25 µg/mL, comparable to ascorbic acid (IC₅₀ = 20 µg/mL) . Radical scavenging is attributed to resonance stabilization by the benzophenone π-system .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents . Its azetidine group enhances target binding affinity in drug-receptor interactions.

Materials Science

Incorporation into polymers improves UV stability due to benzophenone’s light-absorbing properties . Applications include coatings and adhesives .

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers .

Comparative Analysis with Structural Analogues

CompoundCAS NumberKey DifferencesBioactivity (IC₅₀, µg/mL)
4'-Azetidinomethyl-2,6-dimethylbenzophenone898756-67-7Methyl groups at 2,6-positionsHeLa: 25
4,4'-Dimethylbenzophenone611-97-2Lacks azetidine; symmetric methyl groupsMCF-7: >100

The 2,5-dimethyl substitution pattern in 4'-Azetidinomethyl-2,5-dimethylbenzophenone enhances steric accessibility to biological targets compared to 2,6-isomers .

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